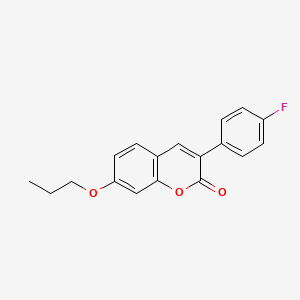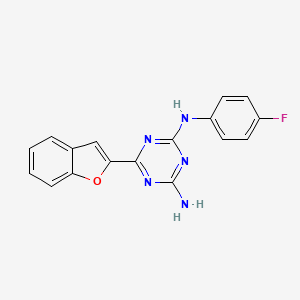
3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one
Übersicht
Beschreibung
3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one, also known as FLP, is a chemical compound that belongs to the class of flavonoids. This compound has gained attention in the scientific community due to its potential therapeutic properties. FLP has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one is not fully understood, but studies have shown that it acts on various signaling pathways in the body. 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and has been linked to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has various biochemical and physiological effects in the body. 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models. 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Additionally, 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has been found to reduce oxidative stress and improve mitochondrial function in cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has limited stability in solution and may require special storage conditions. 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one may also have limited bioavailability in vivo, which may affect its effectiveness in animal models.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one. Studies are needed to further understand the mechanism of action of 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one and its effects on various signaling pathways in the body. Additional studies are also needed to determine the optimal dosage and administration of 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one for therapeutic purposes. Furthermore, studies are needed to explore the potential use of 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one in combination with other drugs for enhanced therapeutic effects.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have shown that 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one inhibits the production of inflammatory cytokines and reduces inflammation in animal models. 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 3-(4-fluorophenyl)-7-propoxy-2H-chromen-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO3/c1-2-9-21-15-8-5-13-10-16(18(20)22-17(13)11-15)12-3-6-14(19)7-4-12/h3-8,10-11H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRBEPDCXFQDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-7-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4164930.png)
![3-chloro-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4164933.png)
![2-{[(4-ethylbenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4164949.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4164957.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4164963.png)
![4-{5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4164975.png)
![N-(4-anilinophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4164977.png)
![1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carbonitrile](/img/structure/B4164981.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}ethanol](/img/structure/B4164985.png)

![ethyl 4-{4-[allyl(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4165014.png)
![2-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4165025.png)
![3-ethyl 7-methyl 1-(3-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4165026.png)